Cas no 30086-49-8 (2-Amino-N'-phenylbenzohydrazide)
2-Amino-N'-phenylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-N'-phenylbenzohydrazide
- AG-L-22842
- aminophenylbenzohydrazide
- anthranilic acid 2-N-phenyl-hydrazide
- anthranilic acid-(N'-phenyl-hydrazide)
- CTK4G4398
- FT-0682896
- I01-15896
- N-(2-amino-benzoyl)-N'-phenylhydrazine
- RP13100
- SB86636
- DTXSID50480116
- MFCD00723068
- 30086-49-8
- AKOS003614560
- J-508064
- BF-0768
-
- MDL: MFCD00723068
- Inchi: 1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17)
- InChI Key: UJZGZKOKUAKGEQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1N)NNC1C=CC=CC=1
Computed Properties
- Exact Mass: 227.105862047g/mol
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 67.2Ų
2-Amino-N'-phenylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096726-10g |
2-Amino-N'-phenylbenzohydrazide |
30086-49-8 | 95% | 10g |
$499.95 | 2023-09-02 | |
| TRC | A049100-50mg |
2-Amino-N'-phenylbenzohydrazide |
30086-49-8 | 50mg |
$ 80.00 | 2022-06-08 | ||
| TRC | A049100-100mg |
2-Amino-N'-phenylbenzohydrazide |
30086-49-8 | 100mg |
$ 130.00 | 2022-06-08 | ||
| abcr | AB303473-500 mg |
2-Amino-N'-phenylbenzohydrazide, 95%; . |
30086-49-8 | 95% | 500mg |
€178.80 | 2023-04-26 | |
| abcr | AB303473-1 g |
2-Amino-N'-phenylbenzohydrazide, 95%; . |
30086-49-8 | 95% | 1g |
€260.30 | 2023-04-26 | |
| abcr | AB303473-5 g |
2-Amino-N'-phenylbenzohydrazide; 95% |
30086-49-8 | 5g |
€977.60 | 2023-02-04 | ||
| abcr | AB303473-500mg |
2-Amino-N'-phenylbenzohydrazide, 95%; . |
30086-49-8 | 95% | 500mg |
€178.80 | 2025-02-27 | |
| abcr | AB303473-1g |
2-Amino-N'-phenylbenzohydrazide, 95%; . |
30086-49-8 | 95% | 1g |
€260.30 | 2025-02-27 | |
| A2B Chem LLC | AF62052-1mg |
2-Amino-N'-phenylbenzohydrazide |
30086-49-8 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AF62052-5mg |
2-Amino-N'-phenylbenzohydrazide |
30086-49-8 | >95% | 5mg |
$214.00 | 2024-04-20 |
2-Amino-N'-phenylbenzohydrazide Suppliers
2-Amino-N'-phenylbenzohydrazide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Amino-N'-phenylbenzohydrazide
Professional Introduction to 2-Amino-N'-phenylbenzohydrazide (CAS No. 30086-49-8)
2-Amino-N'-phenylbenzohydrazide, a compound with the chemical formula C13H12N2O, is a significant molecule in the field of chemical and pharmaceutical research. Its molecular structure, featuring both an amino group and a phenylbenzohydrazide moiety, makes it a versatile intermediate in the synthesis of various pharmacologically active compounds. This introduction delves into the properties, applications, and recent advancements involving this compound.
The CAS number 30086-49-8 provides a unique identifier for this chemical substance, ensuring precise classification and communication within the scientific community. The compound's molecular structure consists of a benzene ring substituted with an amino group at one position and a hydrazide group at another. This configuration allows for diverse chemical reactions, making it valuable in organic synthesis.
In recent years, 2-amino-N'-phenylbenzohydrazide has garnered attention for its role in the development of novel therapeutic agents. Its hydrazide moiety is particularly interesting as it can participate in condensation reactions to form Schiff bases, which are known for their biological activity. These Schiff bases have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.
One of the most compelling aspects of 2-amino-N'-phenylbenzohydrazide is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological profiles. For instance, modifications to the phenyl ring or the amino group can lead to compounds with improved solubility, bioavailability, or target specificity. Such structural modifications are crucial in optimizing drug candidates for clinical trials.
Recent studies have highlighted the potential of 2-amino-N'-phenylbenzohydrazide in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with fewer side effects. The hydrazide group in 2-amino-N'-phenylbenzohydrazide provides a scaffold for creating such inhibitors by allowing further functionalization through various chemical reactions.
The compound's reactivity also makes it valuable in material science applications. For example, it can be used to synthesize polymers with specific properties by incorporating it into the polymer backbone or as a cross-linking agent. These polymers may find applications in drug delivery systems, where controlled release of therapeutic agents is essential.
In conclusion, 2-amino-N'-phenylbenzohydrazide (CAS No. 30086-49-8) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique molecular structure enables diverse chemical transformations, making it a valuable intermediate for synthesizing biologically active compounds. As research continues to uncover new applications for this molecule, its importance in advancing scientific and medical innovation is likely to grow.
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